molecular formula C18H16ClNO4 B6480106 7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide CAS No. 923140-08-3

7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Cat. No. B6480106
CAS RN: 923140-08-3
M. Wt: 345.8 g/mol
InChI Key: DBGHVESIRKDQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (CEPC) is a small organic molecule that has been used in a variety of scientific research applications. It is a member of the benzopyran family and is a derivative of the naturally occurring compound, 7-chloro-1,3-dihydro-1H-2-benzopyran-3-carboxylic acid (CDC). CEPC has been found to be useful in a variety of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been used in a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in studies of the mechanisms of drug action. It has also been used in studies of the biochemical and physiological effects of various drugs and compounds.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is not fully understood, but it is believed to interact with proteins and other molecules in the cell. It is thought to modulate the activity of enzymes, receptors, and other proteins in the cell, leading to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, receptors, and other proteins in the cell, leading to changes in the biochemical and physiological processes of the cell. It has also been found to affect the activity of various hormones, including insulin and glucagon.

Advantages and Limitations for Lab Experiments

The use of 7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, making it easy to obtain and use in experiments. It is also soluble in water and ethanol, making it easy to use in a variety of solutions. Additionally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of drug action.
The use of 7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide in laboratory experiments also has some limitations. It is a relatively small molecule, making it difficult to detect and measure in some experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in some situations.

Future Directions

There are a number of potential future directions for the use of 7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide in scientific research. It could be used to study the mechanisms of drug action in greater detail, as well as to study the biochemical and physiological effects of various drugs and compounds. It could also be used in studies of the structure and function of proteins, as well as in studies of the mechanisms of disease. Additionally, it could be used in studies of the structure and function of enzymes and other proteins in the cell. Finally, it could be used to study the effects of various environmental factors on the biochemical and physiological processes of the cell.

Synthesis Methods

7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is synthesized through a multi-step process that involves the condensation of 7-chloro-1,3-dihydro-1H-2-benzopyran-3-carboxylic acid (CDC) with ethyl 2-ethoxyphenylacetate, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is a white powder that is soluble in water and ethanol.

properties

IUPAC Name

7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-2-23-15-6-4-3-5-14(15)20-17(21)16-9-11-7-8-12(19)10-13(11)18(22)24-16/h3-8,10,16H,2,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGHVESIRKDQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

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